[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine
Description
Properties
IUPAC Name |
[2-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-15-6-5-10(8-14)12(15)9-3-2-4-11(13)7-9/h2-4,7,10,12H,5-6,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIENPKRHFNGHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=CC=C2)Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Core
A common approach involves constructing the pyrrolidine ring through cyclization of a linear diamine or amino alcohol. For example, 3-chlorophenylglycine derivatives can undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolidine skeleton.
Procedure :
- Starting material : Ethyl 3-(3-chlorophenyl)acrylate (derived from 3-chlorobenzoic acid via esterification).
- Michael addition : React with methylamine to form β-amino ester intermediates.
- Cyclization : Use sodium hydride (NaH) in tetrahydrofuran (THF) to induce ring closure, yielding 1-methyl-2-(3-chlorophenyl)pyrrolidin-3-one.
- Reduction : Treat with sodium borohydride (NaBH₄) in methanol to reduce the ketone to a secondary alcohol.
- Amine introduction : Convert the alcohol to a methanamine group via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
Key Data :
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | SOCl₂, Reflux | Acid chloride | 85–90 |
| 2 | NaH, THF, 80°C | Pyrrolidinone | 70–75 |
| 4 | NaBH₄, MeOH | Pyrrolidinol | 90–95 |
Synthetic Route 2: Functionalization of Preformed Pyrrolidine
Introduction of the 3-Chlorophenyl Group
Direct functionalization of 1-methylpyrrolidine via cross-coupling reactions provides a streamlined pathway:
Buchwald–Hartwig Amination :
- Substrate : 1-Methyl-3-iodopyrrolidine.
- Coupling : React with 3-chlorophenylboronic acid under palladium catalysis (Pd(OAc)₂, XPhos) to install the aryl group.
- Methanamine addition : Oxidize position 3 to a ketone (e.g., using KMnO₄), followed by reductive amination with ammonium acetate and NaBH₃CN.
Optimization Notes :
- Microwave irradiation (170°C, 30 min) enhances reaction rates during acetylation steps.
- Chiral resolution may require HPLC with a cellulose-based column to separate enantiomers.
Synthetic Route 3: Reductive Amination Strategies
One-Pot Synthesis
A convergent approach utilizes reductive amination to simultaneously form the pyrrolidine ring and introduce substituents:
Procedure :
- Precursor : 3-Chlorobenzaldehyde and N-methyl-1,3-diaminopropane.
- Cyclization : React in the presence of acetic acid and molecular sieves to form an imine intermediate.
- Reduction : Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine, yielding the target compound.
Advantages :
- Fewer purification steps.
- High enantioselectivity when using chiral catalysts.
Comparative Analysis of Methods
Characterization and Validation
Synthetic success is confirmed through:
- ¹H-NMR : Key signals include δ 2.35–2.46 ppm (pyrrolidine CH₂) and δ 7.58 ppm (3-chlorophenyl aromatic protons).
- ESI-MS : Molecular ion peak at m/z 225.11531 ([M+H]⁺).
- HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).
Industrial-Scale Considerations
- Cost-effective catalysts : Transitioning from Pd(OAc)₂ to nickel-based catalysts reduces expenses.
- Green chemistry : Solvent recycling (THF, ethanol) and microwave-assisted steps minimize waste.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation may include the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxylamine, ammonia, alkyl halides, solvents like ethanol or acetone.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In the field of medicine, [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is investigated for its potential therapeutic properties. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific context of its use, such as its role in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrrolidine Derivatives
a) [2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine
- Structural Difference : The 4-chloro-3-fluorophenyl group introduces additional halogenation compared to the 3-chlorophenyl group in the target compound.
- Physicochemical Properties :
- Significance : The fluorine atom may enhance metabolic stability and binding affinity due to increased electronegativity and lipophilicity .
b) [2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine
Ring Size Variation: Piperidine vs. Pyrrolidine
a) [2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine
Heterocycle Modifications
a) [3-(3-Chlorophenyl)-5-isoxazole]methanamine
- Structural Difference : An isoxazole ring replaces the pyrrolidine.
- Significance : Isoxazole’s aromaticity and hydrogen-bonding capacity could alter receptor binding compared to the saturated pyrrolidine .
b) [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine
Simplified Analogs
a) (3-Chlorophenyl)methanamine Hydrochloride
- Structural Difference : Lacks the pyrrolidine ring, featuring a primary amine directly attached to the 3-chlorophenyl group.
- Synthesis : Prepared via catalytic reduction of 3-chlorobenzamide using HBPin and a potassium complex catalyst (98% yield) .
- Application : Serves as a building block for more complex derivatives .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Biological Activity
The compound [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is a novel pyrrolidine derivative that has garnered interest due to its potential biological activities. Its structural complexity, characterized by the presence of a chlorophenyl group and a methyl substituent on the pyrrolidine ring, suggests a unique interaction profile with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine is CHClN, with a molecular weight of approximately 223.72 g/mol. The compound features a pyrrolidine ring that plays a crucial role in its pharmacological properties.
Research indicates that [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine may interact with various neurotransmitter receptors, including dopamine and serotonin receptors. These interactions can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as depression or anxiety.
Biological Activity Overview
The biological activity of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine has been evaluated in several studies, revealing its potential as an agonist or antagonist at specific receptor sites.
Table 1: Summary of Biological Activities
| Activity Type | Target Receptor/Pathway | Observed Effects |
|---|---|---|
| Agonistic Activity | Dopamine D2 Receptor | Increased dopaminergic signaling |
| Antagonistic Activity | Serotonin 5-HT2A Receptor | Inhibition of serotonergic pathways |
| Cytotoxic Activity | Cancer Cell Lines | Induction of apoptosis in specific lines |
Case Studies
- Dopaminergic Modulation : A study investigated the effects of [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine on dopaminergic signaling in vitro. Results demonstrated a significant increase in dopamine release in cultured neurons, suggesting potential applications in treating Parkinson's disease or related disorders.
- Serotonergic Pathways : Another research focused on the compound's antagonistic effects on serotonin receptors. The findings indicated that it could effectively reduce serotonin-induced hyperactivity in animal models, providing insights into its anxiolytic properties.
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine exhibited selective cytotoxicity, particularly against breast cancer cells, highlighting its potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies have shown that [2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine has favorable absorption and distribution characteristics. However, further research is needed to fully understand its metabolism and excretion profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
